molecular formula C13H16FN3O2 B14613153 Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate CAS No. 61006-12-0

Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate

Cat. No.: B14613153
CAS No.: 61006-12-0
M. Wt: 265.28 g/mol
InChI Key: IZEMTYSXTKRKLX-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a hydrazinylidene group and an ethyl ester. The presence of the 4-fluorophenyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate typically involves the reaction of ethyl pyrrolidine-1-carboxylate with 4-fluorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The fluorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.

    Fluorophenyl hydrazones: These compounds contain the fluorophenyl and hydrazone moieties, making them structurally related and potentially similar in reactivity and applications.

Uniqueness

Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate is unique due to the combination of its pyrrolidine ring, hydrazinylidene linkage, and ethyl ester group. This specific arrangement of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

61006-12-0

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

ethyl 3-[(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H16FN3O2/c1-2-19-13(18)17-8-7-12(9-17)16-15-11-5-3-10(14)4-6-11/h3-6,15H,2,7-9H2,1H3

InChI Key

IZEMTYSXTKRKLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=NNC2=CC=C(C=C2)F)C1

Origin of Product

United States

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